molecular formula C7H10N2O2S B13883793 6-(Methylsulfonylmethyl)pyridin-3-amine

6-(Methylsulfonylmethyl)pyridin-3-amine

Katalognummer: B13883793
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: XGAXYEGVGAALON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylsulfonylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a methylsulfonylmethyl group attached to the 6th position of the pyridine ring and an amine group at the 3rd position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonylmethyl)pyridin-3-amine typically involves the introduction of the methylsulfonylmethyl group to the pyridine ring. One common method is the reaction of 3-aminopyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylsulfonylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of N-substituted pyridin-3-amines .

Wissenschaftliche Forschungsanwendungen

6-(Methylsulfonylmethyl)pyridin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Methylsulfonylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Methylsulfonyl)pyridin-3-amine: Lacks the methyl group on the sulfonyl moiety.

    3-Aminopyridine: Lacks the methylsulfonylmethyl group.

    6-Methylpyridin-3-amine: Lacks the sulfonyl group.

Uniqueness

6-(Methylsulfonylmethyl)pyridin-3-amine is unique due to the presence of both the methylsulfonylmethyl group and the amine group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H10N2O2S

Molekulargewicht

186.23 g/mol

IUPAC-Name

6-(methylsulfonylmethyl)pyridin-3-amine

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)5-7-3-2-6(8)4-9-7/h2-4H,5,8H2,1H3

InChI-Schlüssel

XGAXYEGVGAALON-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)CC1=NC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.